4,4-diethoxybut-2-yn-1-yl methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diethoxybut-2-yn-1-yl methanesulfonate typically involves the reaction of 4,4-diethoxybut-2-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4-diethoxybut-2-yn-1-yl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form 4,4-diethoxybut-2-yne.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under mild to moderate temperatures.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Elimination reactions: The major product is 4,4-diethoxybut-2-yne.
Scientific Research Applications
4,4-diethoxybut-2-yn-1-yl methanesulfonate has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry:
Material science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-diethoxybut-2-yn-1-yl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4,4-diethoxybut-2-yne: Similar in structure but lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Methanesulfonyl chloride: Used in the synthesis of methanesulfonate esters but is more reactive and less stable than 4,4-diethoxybut-2-yn-1-yl methanesulfonate.
Uniqueness
This compound is unique due to its combination of stability and reactivity, making it a versatile compound in various chemical applications. Its ability to undergo nucleophilic substitution and elimination reactions under mild conditions sets it apart from similar compounds .
Properties
CAS No. |
16548-24-6 |
---|---|
Molecular Formula |
C9H16O5S |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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